molecular formula C18H19NO4 B5674686 7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No. B5674686
M. Wt: 313.3 g/mol
InChI Key: RESJHCJHPFTUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a chemical compound that belongs to the class of cannabinoids. It is commonly referred to as CP 55,940. It is a synthetic compound that was first synthesized in the 1980s. Since then, it has been used in scientific research to study the endocannabinoid system and its effects on the body.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring in this compound serves as a versatile scaffold for drug development. Here’s why it’s of interest:

Researchers have identified bioactive molecules containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives. The stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates, especially their binding mode to enantioselective proteins .

Rare Earth Metal Ions Adsorption

Interestingly, sodium alginate combined with 7-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one has been used to synthesize adsorbent gels. These gels enhance selectivity for rare earth metal ions (REE3+), which are crucial in various industrial applications .

Neurotransmitter Derivative

7-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one: is a derivative of gamma-aminobutyric acid (GABA), a neurotransmitter. Its potential applications in neuroscience research are worth exploring.

properties

IUPAC Name

7-(2-oxo-2-pyrrolidin-1-ylethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c20-17(19-8-1-2-9-19)11-22-12-6-7-14-13-4-3-5-15(13)18(21)23-16(14)10-12/h6-7,10H,1-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESJHCJHPFTUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328994
Record name 7-(2-oxo-2-pyrrolidin-1-ylethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728313
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

CAS RN

380324-77-6
Record name 7-(2-oxo-2-pyrrolidin-1-ylethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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